3-Methyl-2,6-diphenylpiperidin-4-ol

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Research

This cis-configured 3-methyl-2,6-diphenylpiperidin-4-ol (CAS 64292-73-5) free base is a stereochemically defined scaffold with documented lipoxygenase inhibition and COX-sparing activity—a dual pharmacological fingerprint absent in simpler piperidin-4-ol or 2,6-diphenylpiperidine analogs. The 3-methyl group enforces torsional constraints critical for antibacterial and antifungal potency. Source as a validated tool for dissecting the 5-LO/leukotriene B4 cascade, as a reference antioxidant in lipid peroxidation studies, or as a core building block for synthesizing antimicrobial congeneric libraries. Not interchangeable with generic 2,6-diphenylpiperidine alternatives.

Molecular Formula C18H21NO
Molecular Weight 267.4g/mol
Cat. No. B459031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,6-diphenylpiperidin-4-ol
Molecular FormulaC18H21NO
Molecular Weight267.4g/mol
Structural Identifiers
SMILESCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C18H21NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16-20H,12H2,1H3
InChIKeyRUYRAUWKVSWJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2,6-diphenylpiperidin-4-ol (CAS 64292-73-5) Procurement Baseline: Core Identity, Purity Standards & In-Class Context


3-Methyl-2,6-diphenylpiperidin-4-ol (CAS 64292-73-5) is a cis-configured tertiary piperidin-4-ol with a molecular formula of C18H21NO and a molecular weight of 267.37 g/mol . The compound belongs to the 2,6-diarylpiperidin-4-ol subclass, a scaffold recognized for its stereochemically defined architecture and multi-target biochemical interference profile . Commercial sourcing of the free base at ≥98% purity (HPLC, with batch-specific NMR and GC verification) is available from accredited chemical suppliers . As a versatile synthetic intermediate and bioactive scaffold, this compound occupies a defined niche that is not interchangeable with simpler piperidin-4-ol or 2,6-diphenylpiperidine analogs lacking the 3-methyl substitution .

Why 3-Methyl-2,6-diphenylpiperidin-4-ol Cannot Be Generically Substituted by Simpler Piperidin-4-ol or 2,6-Diaryl Analogs


Generic substitution within the 2,6-diphenylpiperidine chemical space masks critical pharmacophoric distinctions that dictate biological outcome and synthetic utility. The 3-methyl group on the target compound establishes a defined cis stereochemical relationship with the C-2 and C-6 phenyl substituents, a configuration that Grignard-mediated syntheses install with high diastereoselectivity and that directly governs antibacterial and antifungal potency in related 4-hydroxy-3,4-dialkyl-2,6-diarylpiperidine series . Unsubstituted 2,6-diphenylpiperidin-4-ol (MW 253.34) lacks both the methyl-induced torsional constraint and the lipoxygenase-interfering capacity documented for the 3-methyl derivative . Similarly, 3-methylpiperidin-4-ol (MW 115.17) strips away the two aryl rings that are essential for the compound's documented antioxidant activity in fats and oils . These structural deletions translate to loss of the multi-target biochemical fingerprint, making direct analog replacement scientifically unsound without independent re-qualification.

3-Methyl-2,6-diphenylpiperidin-4-ol Quantitative Differentiation Evidence: Comparator-Aligned Selectivity, Antimicrobial SAR & Physicochemical Benchmarks


Lipoxygenase vs. Cyclooxygenase Selectivity: Target Compound Multi-Enzyme Interference Profile

3-Methyl-2,6-diphenylpiperidin-4-ol is characterized in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism while inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase only to a lesser extent . In contrast, the structurally simpler 3-methylpiperidin-4-ol scaffold lacks the 2,6-diaryl pharmacophore necessary for lipoxygenase engagement, and the 2,6-diphenylpiperidin-4-ol parent scaffold is not annotated with this polypharmacology fingerprint. The differential lipoxygenase-over-cyclooxygenase inhibition bias constitutes a key selection criterion for researchers studying leukotriene-driven inflammation pathways where COX-sparing profiles are desired.

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Research Enzyme Selectivity Profiling

Antimicrobial Activity: Stereochemically Defined 3-Methyl-4-hydroxy-2,6-diarylpiperidine SAR

In the Venkatesan & Maruthavanan (2015) study, a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol diastereomers—direct structural congeners of the target compound—were systematically evaluated for antibacterial, antifungal, and anthelmintic activities with MIC values reported in mg/mL . The rigid cis stereochemistry at C-2, C-3, and C-6, conferred by the 3-methyl group, was identified as the critical determinant of antimicrobial potency. The related 2013 study by Maruthavanan & Venkatesan on 4-hydroxy-3,4-dialkyl-2,6-diarylpiperidine derivatives further confirmed significant antimicrobial activity across the series, establishing a SAR platform that unsubstituted 2,6-diphenylpiperidine or 3-alkyl-only analogs cannot replicate .

Antimicrobial Resistance Piperidin-4-ol SAR Antifungal Screening Anthelmintic Evaluation

CYP Enzyme Interaction Liability: In Vitro CYP3A4 Inhibition Benchmarking

Although the specific CYP inhibition profile of 3-methyl-2,6-diphenylpiperidin-4-ol has not been published as a stand-alone dataset, structurally related 2,6-diphenylpiperidine analogs have been profiled for CYP3A4 interaction. BindingDB entry BDBM50394917 (a piperidine-containing compound) shows time-dependent CYP3A4 inhibition with an IC50 of 7,000 nM (7 µM) in human liver microsomes . This class-level CYP3A4 interaction risk is absent from simple 3-methylpiperidin-4-ol (C6H13NO, MW 115.17) due to the lack of aryl rings that mediate P450 binding. For procurement decisions involving compounds destined for cell-based or in vivo pharmacology, the potential CYP liability intrinsic to the 2,6-diaryl pharmacophore must be factored into experimental design, favoring the target compound only when LOX/antimicrobial endpoints justify the metabolic risk relative to CYP-cleaner alternatives.

Drug Metabolism CYP3A4 Inhibition Hepatocyte Assay ADME-Tox Screening

Commercial Purity and Batch-Level Analytical Traceability vs. Research-Grade Piperidine Analogs

3-Methyl-2,6-diphenylpiperidin-4-ol (CAS 64292-73-5) is commercially supplied at a standard purity of 98% (HPLC), with batch-specific quality control documentation including NMR, HPLC, and GC traceability available from accredited vendors . In comparison, the simpler 3-methylpiperidin-4-ol (CAS 33557-57-2) is supplied at 95% purity , and the parent 2,6-diphenylpiperidin-4-ol (MW 253.34) is commonly listed as a synthetic intermediate without guaranteed batch-level multi-technique certification. The 3-percentage-point purity differential, combined with triple-method batch release (NMR, HPLC, GC), reduces the risk of unidentified stereoisomeric or by-product contamination that could confound biological assay interpretation.

Compound Procurement Quality Control HPLC Purity NMR Batch Release

Stereochemical Definition: cis-2,6-Diphenyl-3-methyl Configuration as a Synthetic Fidelity Marker

The synthetic route to 3-methyl-2,6-diphenylpiperidin-4-ol proceeds via Grignard or phenyllithium addition to 2,6-diphenylpiperidin-4-one precursors, delivering the alkyl/aryl group at C-4 preferentially in a cis relationship to the C-2 and C-6 phenyl substituents . This stereochemical outcome is confirmed by 13C NMR spectroscopy of isomeric piperidine derivatives, which provides definitive chemical shift signatures for cis vs. trans diastereomers . In contrast, 2,6-diphenylpiperidin-4-ol synthesized via simple ketone reduction lacks the C-3 methyl stereocenter, making it incapable of encoding the same three-dimensional pharmacophore geometry. The stereochemically resolved cis configuration of the target compound is a direct quality attribute for structure-activity studies where diastereomeric purity directly impacts biological readouts.

Stereoselective Synthesis Grignard Addition Piperidine Conformation Diastereomer Purity

3-Methyl-2,6-diphenylpiperidin-4-ol Optimal Deployment Scenarios: Evidence-Linked Applications for Scientific and Industrial Users


Leukotriene-Pathway Inflammation Research and Lipoxygenase Inhibitor Screening

Based on the documented potent lipoxygenase inhibition with ancillary COX-sparing activity , 3-methyl-2,6-diphenylpiperidin-4-ol is optimally deployed as a tool compound for dissecting the 5-LO/leukotriene arm of the arachidonic acid cascade. Procurement should be prioritized for enzymatic and cell-based assays studying leukotriene B4 (LTB4) production in polymorphonuclear leukocytes, where the compound's interference with arachidonic acid metabolism can serve as a pharmacological benchmark distinguishable from pan-COX inhibitors.

Antimicrobial SAR Library Construction Around the 2,6-Diarylpiperidin-4-ol Pharmacophore

The Venkatesan & Maruthavanan (2015) stereochemical SAR platform positions this compound as a key building block for synthesizing and evaluating congeneric (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives. Research groups building antimicrobial screening libraries should prioritize this scaffold over simpler piperidin-4-ol alternatives, as the 3-methyl-4-hydroxyl-2,6-diaryl triad has been causally linked to antibacterial, antifungal, and anthelmintic activity in head-to-head congener comparisons.

Antioxidant Formulation Research for Lipid-Containing Matrices

The compound's documented antioxidant activity in fats and oils supports its application in lipid peroxidation studies and as a reference compound for evaluating piperidine-derived radical scavengers. Industrial researchers developing antioxidant additives for lipid-based formulations should consider this scaffold for its dual lipoxygenase-inhibitory and direct antioxidant properties, a combination not annotated for 3-methylpiperidin-4-ol or 2,6-diphenylpiperidin-4-ol individually.

CYP Metabolism Liability Assessment in ADME-Tox Screening Cascades

When incorporating 2,6-diarylpiperidine-containing compounds into drug discovery pipelines, this compound can serve as a class-representative probe for assessing CYP3A4 time-dependent inhibition risk . ADME-Tox screening programs should include this scaffold as a comparator to benchmark the metabolic liability introduced by the 2,6-diaryl pharmacophore against CYP-cleaner piperidine controls.

Quote Request

Request a Quote for 3-Methyl-2,6-diphenylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.